![molecular formula C16H15FN4O3S2 B2389318 2-((4-氟苯并[d]噻唑-2-基)(甲基)氨基)-N-(4-磺酰胺苯基)乙酰胺 CAS No. 1351634-86-0](/img/structure/B2389318.png)

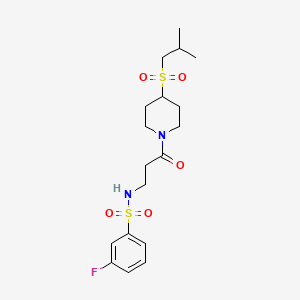

2-((4-氟苯并[d]噻唑-2-基)(甲基)氨基)-N-(4-磺酰胺苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

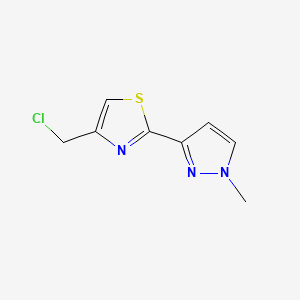

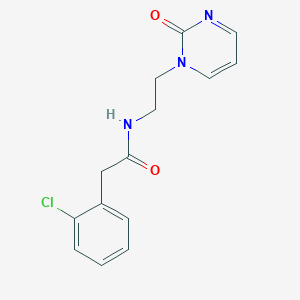

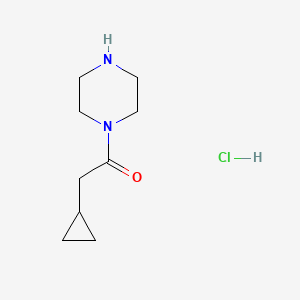

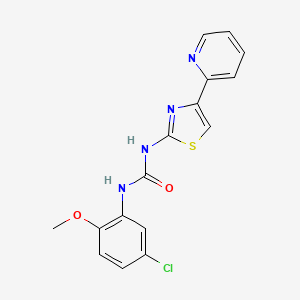

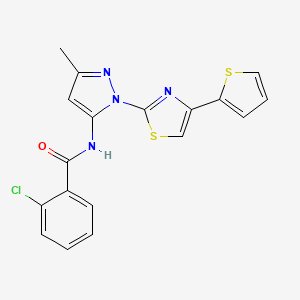

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a methylamino group, and a sulfamoylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a central acetamide group, with the other functional groups attached at various positions. The presence of the fluorobenzo[d]thiazol-2-yl group suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amine and sulfonamide groups are typically reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially influencing its solubility and reactivity .科学研究应用

- When coordinated with boron complexes, this compound exhibits significant blue-shifted emission and enhanced luminescence. As a result, it has been successfully employed as a dopant emitter in OLEDs. These devices demonstrate strong emission and low turn-on voltages (ranging from 3.9 to 4.8 V). Notably, OLEDs based on boron-coordinated derivatives of this compound outperform those using the ligand alone .

- Researchers utilize (4-fluorobenzo[d]thiazol-2-yl)methanol as a building block in organic synthesis. Its functional groups allow for versatile modifications, making it valuable for constructing more complex molecules. These synthetic pathways contribute to drug discovery, material science, and other chemical applications .

- Although specific studies are limited, the compound’s structural features suggest potential antibacterial activity. Researchers may explore its derivatives as novel antibiotics or antimicrobial agents. Further investigations are necessary to validate this application .

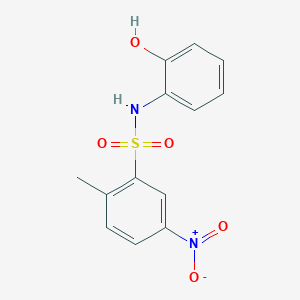

- The sulfamoylphenyl moiety in this compound is reminiscent of sulfonamide drugs. Researchers may investigate its pharmacological properties, including potential interactions with enzymes or receptors. Such studies could lead to the development of new therapeutic agents .

- Fluorescent derivatives of this compound could serve as imaging probes for biological systems. By attaching fluorophores to specific positions, researchers can visualize cellular processes, protein localization, and drug distribution. The compound’s unique fluorobenzo[d]thiazole scaffold enhances its potential as an imaging agent .

- The compound’s aromatic benzothiazole unit can be linked to other functional groups, creating diverse materials. Researchers may explore its use in supramolecular assemblies, sensors, or optoelectronic devices. Its ability to form hydrogen bonds and π-π stacking interactions makes it intriguing for self-assembly studies .

Organic Light Emitting Diodes (OLEDs)

Building Blocks in Organic Synthesis

Antibiotic Research

Pharmacological Studies

Biological Imaging Probes

Materials Science and Supramolecular Chemistry

未来方向

The study and development of novel organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis .

: Preparation and Biological Activity of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid Derivatives Inhibiting Cyclooxygenase : Chemscene AbaChemscene,(4-Fluorobenzo[d]thiazol-2-yl)methanol,1188025-81-1,Formula:C8H6FNOS,M. Wt. 183.2,>95%

属性

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O3S2/c1-21(16-20-15-12(17)3-2-4-13(15)25-16)9-14(22)19-10-5-7-11(8-6-10)26(18,23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYCIQFOVLURNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)

![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)